3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that integrates the pharmacologically significant thiadiazole moiety with a trimethoxybenzamide structure. This combination is anticipated to exhibit a range of biological activities due to the unique properties of both components.

Chemical Structure and Properties

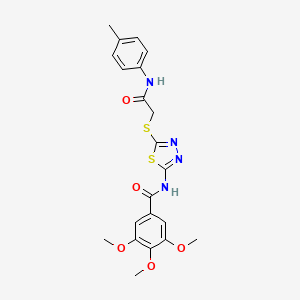

The compound can be structurally represented as follows:

This formula indicates the presence of multiple functional groups that contribute to its biological activity. The thiadiazole ring is known for its ability to interact with various biological targets due to its mesoionic nature, allowing it to cross cellular membranes effectively .

The biological activity of thiadiazole derivatives, including this compound, is largely attributed to their ability to interact with multiple biological targets. The proposed mechanisms include:

- Cellular Interaction : Thiadiazole derivatives can penetrate cell membranes and modulate various intracellular pathways.

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are important in neurodegenerative diseases .

- Apoptosis Induction : Similar compounds have been documented to induce apoptosis in cancer cells through mitochondrial pathways .

Biological Activities

The compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties against various cancer cell lines .

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| AChE Inhibition | Enzyme inhibition | |

| Antimicrobial | Broad-spectrum activity against bacteria |

Antimicrobial Activity

Thiadiazole derivatives have demonstrated promising antimicrobial properties. They are effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism typically involves disruption of microbial cell walls or interference with metabolic pathways .

Case Studies

- Anticancer Efficacy : A study on indole-linked thiadiazoles reported significant antiproliferative effects against triple-negative breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest .

- Neuroprotective Effects : In models simulating neurodegenerative conditions, certain benzamide derivatives showed protective effects against neuronal cell death by inhibiting AChE activity and reducing oxidative stress markers .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature stemming from the methoxy groups and the thiadiazole ring. This enhances its ability to reach target tissues effectively.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing thiadiazole derivatives. For instance, derivatives similar to 3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2. This dual action leads to increased cell death in leukemia and breast cancer cell lines .

- Case Studies : In vitro studies demonstrated that similar thiadiazole derivatives exhibited potent activity against human leukemia cells (Jurkat and THP-1), with dose-dependent increases in apoptotic markers observed . Another study highlighted the effectiveness of thiadiazole derivatives against breast cancer cells (MCF-7), showcasing their potential as novel anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi:

- Mechanism : The antimicrobial activity is believed to be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties:

- Research Findings : Some studies indicate that thiadiazole derivatives can reduce inflammation markers in animal models, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Increased solubility and bioactivity |

| Thiadiazole Moiety | Enhanced anticancer and antimicrobial properties |

| p-Tolylamino Group | Potentially improves binding affinity to targets |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether linkage are primary sites for nucleophilic substitution.

Key observations :

-

Thiadiazole C2 position : The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic attacks. For example, the sulfur atom at position 5 can undergo displacement with amines or alcohols under basic conditions .

-

Thioether bridge : The –S–CH2– group in the side chain is susceptible to oxidation but can also participate in nucleophilic substitution with strong nucleophiles like Grignard reagents or organolithium compounds .

Reaction example :

Thiadiazole-S-CH2-CO-NH-p-tolyl+R-NH2BaseThiadiazole-NH-R + byproducts

Hydrolysis Reactions

The benzamide and acetamide groups are prone to hydrolysis under acidic or alkaline conditions.

Experimental data :

| Condition | Reaction Site | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl, reflux | Benzamide (CONH) | 3,4,5-Trimethoxybenzoic acid | 82 | |

| NaOH (10%), Δ | Acetamide (NHCO) | 2-(p-Tolylamino)acetic acid | 75 |

Hydrolysis mechanisms align with general amide cleavage pathways, forming carboxylic acids and amines .

Oxidation Reactions

The thioether (–S–CH2–) and thiadiazole moieties are oxidation-sensitive:

-

Thioether → Sulfoxide/Sulfone :

S-CH2H2O2SO-CH2excessSO2-CH2Reported sulfone derivatives show enhanced metabolic stability in pharmacological studies .

-

Thiadiazole ring oxidation : Limited data suggest possible ring-opening under strong oxidizing agents (e.g., KMnO4), forming sulfonic acid derivatives.

Cyclization Reactions

Intramolecular cyclization can occur under thermal or catalytic conditions:

Example pathway :

Thiadiazole-S-CH2-CO-NH-p-tolylPOCl3,ΔThiazolo[3,2-b][1][3][4]thiadiazine

This reaction exploits the proximity of the thioether and acetamide groups to form fused heterocycles, a strategy used to enhance bioactivity in analogs .

Functionalization via Cross-Coupling

The methoxy groups on the benzamide core enable regioselective functionalization:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 3,4,5-Trihydroxybenzamide | Precursor for further derivatization |

| Friedel-Crafts | AcCl, AlCl₃ | Acetylated benzamide derivatives | Enhanced lipophilicity |

These modifications are critical for structure-activity relationship (SAR) studies .

Biological Interaction-Driven Reactions

The compound undergoes metabolic transformations in vivo:

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-12-5-7-14(8-6-12)22-17(26)11-31-21-25-24-20(32-21)23-19(27)13-9-15(28-2)18(30-4)16(10-13)29-3/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITWAMOVTKGALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.